molecular formula C10H10ClNO2 B1294358 N-(3-Chlorophenyl)-3-oxobutanamide CAS No. 2415-87-4

N-(3-Chlorophenyl)-3-oxobutanamide

Cat. No. B1294358
CAS RN: 2415-87-4
M. Wt: 211.64 g/mol
InChI Key: MTPKMGABYQNMMG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-oxobutanamide, also known as chlorphenoxam, is a synthetic organic compound with a wide range of applications in the scientific research field. It is an intermediate in the synthesis of various compounds and has been used as a catalyst in organic synthesis. Chlorphenoxam has been studied for its potential applications in a variety of areas, including medicine, agriculture, and materials science.

Scientific Research Applications

  • Organic Chemistry and Neuroscience

    • The compound N-(3-chlorophenethyl)-4-nitrobenzamide, which is similar to N-(3-Chlorophenyl)-3-oxobutanamide, was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . This bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
    • 2-Phenylethylamine (PEA), a naturally occurring compound in the human body, acts as a neuromodulator, influencing mood, cognition, and behavior. It also serves as a precursor to various neurotransmitters, and plays a vital role in the synthesis of catecholamines . The compound N-(3-chlorophenethyl)-4-nitrobenzamide could potentially have similar effects due to its structural similarity to PEA .
  • Crystal Structure Analysis

    • The crystal structure of a compound similar to N-(3-Chlorophenyl)-3-oxobutanamide, N-(3-chlorophenyl)ethoxycarbothioamide, was analyzed . The asymmetric unit of the title crystal structure is shown in the figure . This type of analysis can provide valuable information about the molecular structure and bonding of the compound .
  • Synthesis of Bio-functional Hybrid Molecules

    • N-(3-chlorophenethyl)-4-nitrobenzamide, a compound similar to N-(3-Chlorophenyl)-3-oxobutanamide, was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . This newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
  • Crystal Structure Analysis

    • The crystal structure of a compound similar to N-(3-Chlorophenyl)-3-oxobutanamide, N-(3-chlorophenyl)ethoxycarbothioamide, was analyzed . The asymmetric unit of the title crystal structure is shown in the figure . This type of analysis can provide valuable information about the molecular structure and bonding of the compound .
  • Synthesis of Bio-functional Hybrid Molecules

    • N-(3-chlorophenethyl)-4-nitrobenzamide, a compound similar to N-(3-Chlorophenyl)-3-oxobutanamide, was synthesized in a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . This newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

properties

IUPAC Name

N-(3-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPKMGABYQNMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062395
Record name Butanamide, N-(3-chlorophenyl)-3-oxo-
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-3-oxobutanamide

CAS RN

2415-87-4
Record name N-(3-Chlorophenyl)-3-oxobutanamide
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Record name N-(3-Chlorophenyl)-3-oxobutanamide
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Record name N-(3-Chlorophenyl)-3-oxobutanamide
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Record name Butanamide, N-(3-chlorophenyl)-3-oxo-
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Record name Butanamide, N-(3-chlorophenyl)-3-oxo-
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Record name 3'-chloroacetoacetanilide
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Record name N-(3-Chlorophenyl)-3-oxobutanamide
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Synthesis routes and methods

Procedure details

Dissolved in toluene were 2.5 g (0.02 mole) of m-chloroaniline and a catalytic amount of pyridine, followed by dropwise addition of 1.9 g (0.022 mole) of diketene at 50° C. After completion of the dropwise addition, the resultant mixture was heated under reflux for 3 hours. Under ice-cooling, ligroin was added, and precipitated crystals were collected by filtration and were then washed first with ligroin and then with hexane. The crystals were then dried under reduced pressure to obtain 3'-chloroacetoacetanilide.
Quantity
2.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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1.9 g
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reactant
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[Compound]
Name
resultant mixture
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reactant
Reaction Step Three
[Compound]
Name
ligroin
Quantity
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Frohberg, G Drutkowski… - European Journal of …, 2002 - Wiley Online Library
Oxanilo‐N‐arylhydrazonoyl chlorides have been prepared from appropriate N‐aryl‐2‐chloro‐3‐oxobutanamides by the Japp−Klingemann reaction. The structures of the title …
XS Tai, WY Liu, YZ Liu, YZ Li - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
In the title compound [alternatively called N-(3-chlorophenyl)-3-oxobutanamide], C10H10ClNO2, the C=O bond lengths are 1.2108 (19) and 1.179 (2) Å, which implies that the molecule …
Number of citations: 7 scripts.iucr.org
L Tan, P Zhou, C Chen, W Liu - Beilstein Journal of Organic …, 2013 - beilstein-journals.org
A self-condensation cyclization reaction mediated by phosphorus pentoxide (P 2 O 5) and catalyzed by zinc bromide (ZnBr 2) is presented for the synthesis of polysubstituted 4-…
Number of citations: 19 www.beilstein-journals.org
ER Ulven, T Quon, E Sergeev, N Barki… - Journal of Medicinal …, 2020 - ACS Publications
Free fatty acid receptor 3 (FFA3, previously GPR41) is activated by short-chain fatty acids, mediates health effects of the gut microbiota, and is a therapeutic target for metabolic and …
Number of citations: 9 pubs.acs.org
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
Classic galactosemia is a rare disease caused by inherited deficiency of galactose-1 phosphate uridylyltransferase (GALT). Accumulation of galactose-1 phosphate (gal-1P) is thought …
Number of citations: 3 pubs.acs.org
F Meng, S Cheng, H Ding, S Liu, Y Liu… - Journal of Medicinal …, 2015 - ACS Publications
Histone methyltransferases are involved in various biological functions, and these methylation regulating enzymes’ abnormal expression or activity has been noted in several human …
Number of citations: 59 pubs.acs.org

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